

Soraprazan: Key Physicochemical & Solubility Data

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Compound Focus: Soraprazan

CAS No.: 261944-46-1

Cat. No.: S595521

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The table below summarizes the available quantitative data relevant to solubility and experimental preparation [1] [2].

Property	Value / Description	Context / Conditions
Molecular Weight	367.44 g/mol	Formula: C ₂₁ H ₂₅ N ₃ O ₃ [2]
Solubility in DMSO	200 mg/mL (544.31 mM)	Stated to require ultrasonication; note that hygroscopic DMSO can impact solubility. [2]
Purity	> 99.78%	As provided by the supplier MedChemExpress. [2]
In Vivo Formulation Solubility	≥ 5 mg/mL (13.61 mM)	Protocol: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline. This yields a clear solution. [2]
Appearance	Solid; Light yellow to yellow	[2]

Experimental Protocols for Handling

Here are detailed methodologies for key experiments cited in the literature, which can serve as standard operating procedures.

Protocol: Preparing a Stock Solution in DMSO

This is a standard method for creating a concentrated stock solution for subsequent dilution in biological assays [2].

- **Calculation:** Determine the mass of **Soraprazan** needed to achieve the desired concentration and volume (e.g., 10 mg in 0.5 mL of DMSO for a ~200 mg/mL solution).
- **Weighing:** Accurately weigh the **Soraprazan** powder.
- **Dissolution:** Transfer the powder to a suitable vial and add the calculated volume of pure, anhydrous DMSO.
- **Sonication:** Place the vial in an ultrasonic bath (ultrasonic cleaner) and sonicate until the solid is fully dissolved and the solution appears clear. Vortexing may also assist dissolution.
- **Aliquoting and Storage:** To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use vials. Store the aliquots at -80°C for long-term use (up to 2 years) or at -20°C for shorter periods (up to 1 year).

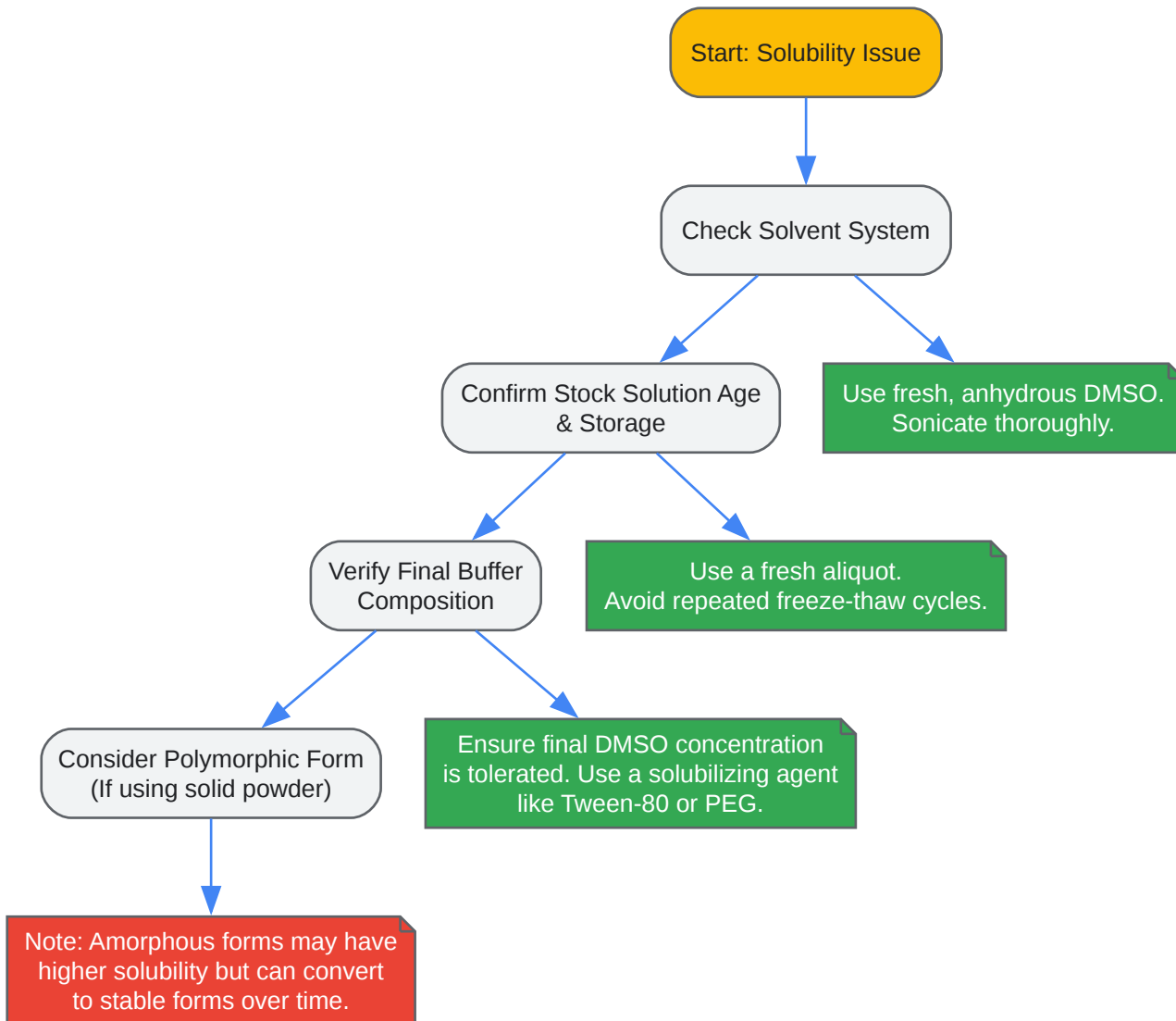
Protocol: Preparing a Working Solution for In Vivo Studies

This protocol is adapted from a published pharmacokinetic study in mice and is designed to achieve a soluble formulation for administration while minimizing the final concentration of DMSO [1] [2].

- **Prepare DMSO Stock:** First, create a concentrated stock solution of **Soraprazan** in DMSO at 50.0 mg/mL.
- **Sequential Dilution:**
 - Add 100 μ L of the DMSO stock solution to 400 μ L of PEG300. Mix evenly, for example by vortexing.
 - Then, add 50 μ L of Tween-80 to the mixture and mix evenly.
 - Finally, add 450 μ L of Saline (0.9% sodium chloride in ddH₂O) to adjust the total volume to 1 mL.
- **Final Composition:** The resulting working solution will have the following composition: **10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline**, with a **Soraprazan** concentration of 5 mg/mL.
- **Note:** It is recommended to prepare this working solution fresh on the day of use.

Experimental Workflow & Troubleshooting Logic

The following diagram outlines a logical workflow for troubleshooting **Soraprazan** solubility and precipitation issues in an experimental setting. The DOT language script used to generate it is provided below for your reference.



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Diagram 1: Troubleshooting Solubility and Precipitation Issues

Frequently Asked Questions (FAQs)

Q1: What is the maximum concentration of Soraprazan achievable in DMSO for a stock solution? A1:

According to one supplier, **Soraprazan** is soluble at 200 mg/mL (544.31 mM) in DMSO with the aid of ultrasonication. Note that the hygroscopic nature of DMSO can affect this over time, so using fresh, anhydrous solvent is critical [2].

Q2: My Soraprazan precipitates when I add it to my aqueous assay buffer. How can I prevent this?

A2: Precipitation upon dilution is common. To mitigate this:

- Ensure the final concentration of DMSO in your assay is as high as the system tolerates (e.g., 0.1-1%).
- Consider using a solubilizing agent in your final buffer, such as Tween-80 or PEG, as demonstrated in the *in vivo* formulation protocol [2].
- Add the compound stock solution slowly to the vigorously stirring buffer.

Q3: Are there different solid forms of Soraprazan that could affect solubility? A3:

While specific data for **Soraprazan** is limited, the related drug **Tegoprazan** (also a P-CAB) is known to exist in multiple solid forms, including amorphous, Polymorph A, and Polymorph B [3]. These forms have different thermodynamic stability and solubility profiles. The amorphous form typically has the highest solubility but is metastable and can convert to a more stable, less soluble crystalline form over time, especially under stress (elevated temperature/humidity) or in a solvent-mediated process [3]. This is a potential factor to consider if working with the solid powder.

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